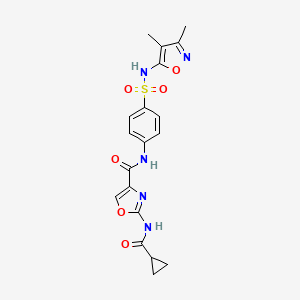![molecular formula C13H6ClN3O2S B2678337 2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one CAS No. 937600-48-1](/img/structure/B2678337.png)
2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one is not yet fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes and modulating the activity of certain receptors in the body. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, modulate the activity of certain neurotransmitters, and exhibit anti-inflammatory and anti-cancer properties. It has also been found to have potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one in laboratory experiments is its ability to exhibit a range of biological activities. This makes it a promising candidate for various studies, including those related to drug discovery and development. However, one of the limitations of using this compound is its complex synthesis process, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on 2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one. One area of research could focus on further elucidating the mechanism of action of this compound. Another area of research could focus on exploring its potential applications in the treatment of various diseases. Additionally, further studies could investigate the synthesis of this compound and explore ways to simplify the process.
Synthesemethoden
The synthesis of 2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one involves a multi-step process that requires expertise in organic chemistry. The synthesis process involves the use of various reagents and catalysts, and the reaction conditions need to be carefully controlled to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to have potential applications in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitters.
Eigenschaften
IUPAC Name |
2-(3-chloro-1-benzothiophen-2-yl)-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClN3O2S/c14-8-6-3-1-2-4-7(6)20-10(8)13-17-9-11(18)15-5-16-12(9)19-13/h1-5H,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDHHUOPEQOTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=NC4=C(O3)N=CNC4=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide](/img/structure/B2678254.png)
![(2S)-2-[(4-ethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2678255.png)

![3-{3-[(3,4-Dichlorobenzyl)sulfanyl]-5-hydroxy-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2678258.png)


![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2678262.png)

![Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate](/img/structure/B2678265.png)
![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide](/img/structure/B2678266.png)
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile](/img/structure/B2678267.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2678268.png)

